![molecular formula C24H25N5O2S B2862956 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide CAS No. 894051-57-1](/img/structure/B2862956.png)
2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an ethylphenyl group, a thioacetamide group, and a methoxyphenethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazolo[4,3-b]pyridazine ring and the various substituents. For example, the thioacetamide group might undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazolo[4,3-b]pyridazine ring might confer stability, while the various substituents could affect solubility and other properties .Scientific Research Applications
1. Synthesis of Triazolopyridines Triazolopyridines are a class of compounds that have wide bioactivities. The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is similar to triazolopyridines. Therefore, it could potentially be used in the synthesis of new triazolopyridine derivatives.
2. Anticonvulsant Activity Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine ring have been evaluated for their anticonvulsant activity. Given the structural similarity, the compound might also have potential anticonvulsant properties.
3. Construction of Thermally Stable Energetic Materials The fused-triazole backbone 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with two C-amino groups as substituents is a promising building block for the construction of very thermally stable energetic materials. The compound , having a similar structure, could potentially be used in this field.
4. Fluorescent Probes Compounds with a 1,2,3-triazole-fused pyrazine or pyridazine ring have been used as fluorescent probes. Given the structural similarity, the compound might also have potential applications in this area.
5. Structural Units of Polymers Compounds with a 1,2,3-triazole-fused pyrazine or pyridazine ring have been used as structural units of polymers. The compound , having a similar structure, could potentially be used in this field.
6. Medicinal Chemistry Compounds with a 1,2,3-triazole-fused pyrazine or pyridazine ring have found applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity. The compound , having a similar structure, could potentially have similar applications.
properties
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-3-17-8-10-18(11-9-17)20-12-13-22-26-27-24(29(22)28-20)32-16-23(30)25-15-14-19-6-4-5-7-21(19)31-2/h4-13H,3,14-16H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZZTINAOWJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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